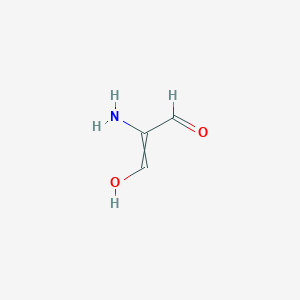

2-Amino-3-hydroxyprop-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

64154-22-9 |

|---|---|

Molecular Formula |

C3H5NO2 |

Molecular Weight |

87.08 g/mol |

IUPAC Name |

2-amino-3-hydroxyprop-2-enal |

InChI |

InChI=1S/C3H5NO2/c4-3(1-5)2-6/h1-2,5H,4H2 |

InChI Key |

ILNFDCJMXGRSEG-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C=O)N)O |

Origin of Product |

United States |

Synthesis and Formation

One potential approach involves the modification of simpler, readily available starting materials. For instance, methods for the synthesis of 2-amido-α,β-unsaturated aldehydes have been reported, which could potentially be adapted. nih.gov A retrocycloaddition of 5-amido-1,3-dioxins has been utilized to generate 2-amido-2-alkenals. mdpi.com Another method involves the reaction of aldehydes with 2-acylamino-2-(dimethoxyphosphoryl)acetate. mdpi.com

Furthermore, the synthesis of α-oxygensubstituted α,β-unsaturated aldehydes has been achieved through various means, including organocatalytic aldol (B89426) condensations. mdpi.com The challenge in synthesizing 2-Amino-3-hydroxyprop-2-enal lies in the controlled introduction of both the amino and hydroxyl groups at the appropriate positions while maintaining the reactive α,β-unsaturated aldehyde moiety.

Chemical Properties and Spectroscopic Data

The chemical properties of 2-Amino-3-hydroxyprop-2-enal are dictated by the electronic interplay between the amino, hydroxyl, and aldehyde functional groups. The amino group at the α-position and the hydroxyl group at the β-position are electron-donating groups that can push electron density into the conjugated system. This can influence the stability of the molecule and its reactivity towards electrophiles and nucleophiles. Tautomerism is a key consideration for this system, with the potential for keto-enol and imine-enamine equilibria.

The spectroscopic data for this compound can be predicted based on known values for similar structures.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Frequencies | Interpretation |

| ¹H NMR | Aldehyde proton (CHO): δ 9.5-10.5 ppm Olefinic proton (=CH): δ 5.0-6.0 ppm Hydroxyl proton (OH): Broad signal, variable ppm Amino protons (NH₂): Broad signal, variable ppm | The aldehyde proton would appear in the characteristic downfield region. ucl.ac.uk The olefinic proton's chemical shift would be influenced by the electron-donating substituents. |

| ¹³C NMR | Carbonyl carbon (C=O): δ 190-200 ppm α-Carbon (C-NH₂): δ 130-150 ppm β-Carbon (C-OH): δ 115-140 ppm | The carbonyl carbon would be in the typical aldehyde range. libretexts.orgorganicchemistrydata.org The olefinic carbons' shifts would be significantly affected by the attached heteroatoms. |

| IR Spectroscopy | C=O stretch: ~1685-1710 cm⁻¹ C=C stretch: ~1600-1650 cm⁻¹ O-H stretch: ~3200-3600 cm⁻¹ (broad) N-H stretch: ~3300-3500 cm⁻¹ (two bands for -NH₂) | Conjugation lowers the C=O stretching frequency. vscht.czlibretexts.org The broad O-H and N-H stretches are characteristic of these functional groups. |

Reactivity and Reaction Mechanisms

The reactivity of α,β-unsaturated aldehydes is multifaceted, and the presence of α-amino and β-hydroxy substituents in 2-Amino-3-hydroxyprop-2-enal would further diversify its chemical behavior. These systems, often referred to as "enaminals," exhibit a rich reaction chemistry. researchgate.netthieme-connect.com

A key reaction of α,β-unsaturated carbonyl compounds is the Michael addition, where a nucleophile attacks the β-carbon. beilstein-journals.org In the case of this compound, the electron-donating substituents might modulate the electrophilicity of the β-carbon.

Furthermore, these compounds are excellent dienophiles in Diels-Alder reactions, providing access to complex cyclic structures. mdpi.comnih.gov The amino and hydroxyl groups can influence the stereoselectivity of these cycloadditions. The aldehyde functionality can undergo typical reactions such as reduction to an alcohol or oxidation to a carboxylic acid. The amino group can also participate in various transformations, including acylation and Schiff base formation.

Role As a Precursor in Organic Synthesis

Multifunctionalized α,β-unsaturated aldehydes like 2-Amino-3-hydroxyprop-2-enal are valuable precursors for the synthesis of a wide array of organic molecules. Their ability to participate in various reactions makes them versatile building blocks. mdpi.comcolab.ws

For example, they can be used to construct heterocyclic compounds such as pyridines, pyrazoles, and oxazoles. mdpi.comnih.govthieme-connect.com The Diels-Alder reaction of 2-amidoacroleins is a known route to biologically active tricyclic alkaloids. mdpi.comnih.gov The inherent functionality of these precursors allows for the rapid assembly of molecular complexity.

Derivatives and Applications

While specific applications of 2-Amino-3-hydroxyprop-2-enal are not documented, the broader class of α,β-unsaturated amino aldehydes and their derivatives have shown potential in various fields.

In medicinal chemistry, compounds containing the β-amino ketone functionality, which can be derived from these precursors, are found in many biologically important natural products and are used in the synthesis of β-amino acids and β-amino alcohols. beilstein-journals.org Furthermore, α,β-unsaturated aldehydes derived from hyaluronic acid have been explored for applications in drug delivery and regenerative medicine due to their ability to form stable conjugates with amino-containing molecules. nih.govresearchgate.net

In materials science, the reactivity of the α,β-unsaturated system can be exploited for polymerization and the development of novel cross-linked materials. nih.gov

Natural Occurrence and Biosynthesis

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the ground state geometries and explore the conformational landscape of molecules. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been performed to identify the most stable conformers. arxiv.orgaanda.orgaanda.org These calculations involve optimizing the molecular structure to find the lowest energy arrangement of atoms.

The conformational analysis of related molecules, such as benzylidene aniline (B41778) Schiff base derivatives, has also been extensively studied using DFT. nih.gov These studies reveal multiple possible conformers arising from different orientations of substituent groups. nih.gov For instance, in the case of a benzylidene aniline derivative, conformers result from the various possible orientations of hydroxyl, methoxy, and acetylphenyl groups. nih.gov The relative energies of these conformers are calculated to determine their populations at equilibrium. nih.gov

| Molecule/System | DFT Functional | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| 2-hydroxyprop-2-enal (B15438648) | B3LYP | 6-311++G(d,p) | Structure optimization and energy calculations | arxiv.orgaanda.orgaanda.org |

| Benzylidene aniline Schiff base derivative | B3LYP | 6-311++G(d,p) | Conformational analysis and UV-vis spectra | nih.gov |

| Dihydrothiouracil-indenopyridopyrimidines | B3LYP | 6-311++G(d,p) | Reactivity descriptor calculations | mdpi.com |

High-Level Ab Initio Methods for Energetic Refinement

To obtain more accurate energetic information, high-level ab initio methods are often employed. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT methods. rutgers.eduresearchgate.netnih.gov For instance, calculations at the MP2/6-311++G** level have been used to aid in the identification of decomposition products of glyceraldehyde, including 2-hydroxy-2-propen-1-al. researchgate.net

High-level calculations are crucial for refining the relative energies of different conformers and tautomers, as well as for calculating accurate reaction barriers. rsc.org For example, benchmark relative energies of transition states and products can be obtained by considering basis set effects up to aug-cc-pVQZ using the explicitly-correlated CCSD(T)-F12b method, along with corrections for post-(T) correlation, core correlation, and relativistic effects. rsc.org

Prediction of Global Reactivity Descriptors (e.g., Electrophilicity)

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's reactivity. mdpi.comarxiv.org Key descriptors include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). mdpi.commdpi.com

A good electrophile is characterized by high values of chemical potential and electrophilicity, while a good nucleophile has low values of these descriptors. mdpi.com These descriptors are calculated using the HOMO and LUMO energies obtained from DFT calculations. mdpi.commdpi.com The electrophilicity index is particularly useful for classifying the global electrophilic nature of a molecule. arxiv.org Analysis of these descriptors can help predict the regio- and chemoselectivity in reactions. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | ω = μ² / (2η) where μ = -χ | Quantifies the global electrophilic nature. |

Computational Studies on Tautomeric Equilibria and Interconversion Pathways

Tautomerism, the interconversion of constitutional isomers, is a key aspect of the chemistry of this compound and related compounds. Computational studies have been instrumental in understanding the different tautomeric forms and the energetic pathways for their interconversion.

Elucidation of Enol-Imine and Keto-Amine Tautomeric Forms

This compound can exist in different tautomeric forms, primarily the enol-imine and keto-amine forms. nih.govrsc.orgresearchgate.net The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and solvent effects. researchgate.netmasterorganicchemistry.com

In many related systems, such as 2-hydroxy Schiff bases, the enol-imine form is often favored in the solid state and in weakly polar solvents. researchgate.net However, the equilibrium can shift towards the keto-amine form in polar protic solvents. researchgate.net Computational studies using DFT can predict the relative energies of these tautomers. For example, in a study of a benzylidene aniline derivative, the (E)-enol-imine tautomer was found to be significantly more stable than the keto-amine forms in the gas phase. nih.gov The keto-enol tautomerism of 2-hydroxyprop-2-enal itself shows a relationship with methylglyoxal, with calculations indicating the relative stability of different isomers. aanda.org

Energy Barriers and Transition State Analysis for Prototropic Shifts

The interconversion between tautomers occurs via prototropic shifts, which involve the transfer of a proton. Computational methods can be used to locate the transition state structures for these proton transfers and calculate the associated energy barriers. aanda.org This information is vital for understanding the kinetics of the tautomerization process.

The study of excited-state intramolecular proton transfer (ESIPT) in related molecules provides insights into the factors governing these shifts. nih.gov For instance, in an asymmetric molecule with both nitrogen and oxygen as potential proton acceptors, ESIPT was found to occur exclusively towards the more basic nitrogen center, highlighting the importance of acceptor basicity over electronegativity. nih.gov The energy barriers for these processes can be calculated to understand the preferred reaction pathway.

Influence of Solvent Environment on Tautomeric Preferences and Equilibria

The tautomeric equilibrium of molecules like this compound, which can exist in multiple forms such as the enol-imine and the keto-enamine, is significantly influenced by the surrounding solvent environment. Computational studies on analogous compounds, such as β-ketoamides and other hydroxy Schiff bases, provide a framework for understanding how solvents can alter the stability and preference of different tautomers. scirp.org The solvent's effect is multifaceted, involving polarity, its ability to act as a hydrogen bond donor or acceptor, and its polarizability. sonar.chresearchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are used to model the solvent environment. nih.gov These models help predict the relative energies and Gibbs free energies of tautomers in different solvents. For instance, in non-polar solvents like toluene, intramolecular hydrogen bonds within the molecule are often the dominant stabilizing factor. However, in polar protic solvents such as methanol (B129727) or water, intermolecular hydrogen bonds between the solvent and the solute can become more significant, often stabilizing the more polar tautomer. sonar.chsemanticscholar.org Studies on similar systems have shown that polar protic solvents can shift the equilibrium towards the keto tautomer by forming strong intermolecular hydrogen bonds with the carbonyl and amino groups. sonar.ch

The equilibrium constant (KT) between the keto and enol forms is a direct measure of this solvent-induced shift. For example, in 2-hydroxy-Schiff bases, the keto-enol equilibrium constant has been observed to increase with solvent polarity. sonar.ch In some cases, the solvent's average electric polarizability, rather than its dipole moment, is the determining factor in shifting the tautomeric equilibrium. researchgate.net For this compound, it is hypothesized that polar protic solvents would preferentially stabilize the keto-enamine tautomer due to its greater capacity for hydrogen bonding with the solvent. Explicit solvent models, where one or more solvent molecules are included directly in the quantum mechanical calculation, can provide a more accurate picture by modeling specific short-range interactions, which can significantly lower the energy barrier for the proton transfer between tautomers. nih.govsemanticscholar.org

Table 1: Predicted Solvent Influence on Tautomeric Equilibrium of this compound

| Solvent | Solvent Type | Expected Dominant Tautomer | Hypothesized Equilibrium Constant (KT = [keto]/[enol]) | Rationale |

| Toluene | Non-polar | Enol-imine | < 1 | Stabilization via intramolecular hydrogen bond is favored. sonar.ch |

| Acetonitrile | Polar Aprotic | Enol-imine / Keto-enamine | ~ 1 | Increased solvent polarity shifts equilibrium slightly towards the more polar keto form. sonar.ch |

| Methanol | Polar Protic | Keto-enamine | > 1 | Strong intermolecular hydrogen bonds with the solvent stabilize the keto tautomer. sonar.chsemanticscholar.org |

| Water | Polar Protic | Keto-enamine | >> 1 | Extensive hydrogen bonding network significantly stabilizes the polar keto tautomer. |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Fluctuations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and conformational landscape of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide insights into its structural stability, conformational fluctuations, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net

An MD simulation begins with an initial structure of the molecule, often derived from quantum chemical calculations, and simulates the motion of atoms over a specific period by numerically solving Newton's equations of motion. researchgate.net Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the backbone atoms relative to the initial structure is monitored to assess when the system reaches dynamic stability or equilibrium. mdpi.com An RMSD that plateaus to a value within 1–3 Å is generally considered acceptable for indicating a stable conformation. researchgate.net

Table 2: Typical Outputs from a Molecular Dynamics Simulation of this compound

| Parameter | Description | Significance for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the simulation from a reference structure over time. | Indicates the structural stability of the molecule's conformation during the simulation. A stable plateau suggests it has settled into a favored conformation. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each atom's position from its time-averaged position. | Identifies flexible regions of the molecule, such as the terminal -OH and -NH2 groups, and regions of restricted motion. |

| Dihedral Angle Distribution | Tracks the distribution of key torsion angles (e.g., H-O-C-C, C-C-C-N) over the simulation time. | Reveals the preferred rotational conformations (e.g., gauche, anti) and the energy barriers between them. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. | Characterizes the solvation shell structure when simulated in a solvent, showing the probability of finding solvent molecules at specific distances. |

Computational Prediction of Spectroscopic Parameters to Aid Characterization

Computational quantum chemistry is an indispensable tool for predicting spectroscopic parameters that are crucial for the experimental identification and characterization of new or transient molecules like this compound and its various tautomers. rsc.org Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts, coupling constants, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. nih.govrsc.org

The process typically involves first optimizing the molecular geometry of each stable conformer and tautomer. aanda.org Subsequently, spectroscopic properties are calculated for these optimized structures. For instance, calculated NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can help assign signals in experimental spectra to specific atoms within the different tautomeric forms. This is particularly valuable as tautomers coexist in equilibrium and their individual characterization can be challenging. rsc.org

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. Specific functional groups, such as the carbonyl (C=O), hydroxyl (O-H), amino (N-H), and alkene (C=C) groups, have characteristic stretching frequencies. Theoretical predictions can help to distinguish between the enol-imine and keto-enamine tautomers, as the former would lack a C=O stretch but show a prominent O-H stretch, while the latter would exhibit a strong C=O absorption. nih.gov Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), assigning the observed absorption bands to specific electronic transitions (e.g., π → π*), which differ between tautomers. nih.gov These theoretical spectra serve as a guide for astronomers searching for molecules in the interstellar medium and for chemists trying to identify reaction products in the laboratory. aanda.org

Table 3: Hypothetical Predicted Spectroscopic Data for Tautomers of this compound

| Spectroscopic Parameter | Enol-imine Tautomer | Keto-enamine Tautomer | Significance for Characterization |

| ¹H NMR (δ, ppm) | |||

| OH proton | 10 - 15 | - | Presence or absence of a downfield, exchangeable proton signal helps identify the enol form. |

| CH proton (vinylic) | 6 - 7 | 4 - 5 | The chemical environment of the vinylic proton is different in each tautomer, leading to distinct chemical shifts. |

| ¹³C NMR (δ, ppm) | |||

| C=O carbon | - | 190 - 210 | The presence of a signal in the characteristic carbonyl region is a clear indicator of the keto form. |

| C-OH carbon (vinylic) | 150 - 160 | - | The chemical shift of the carbon bonded to the hydroxyl group is distinctive for the enol form. |

| IR Frequencies (cm⁻¹) | |||

| ν(O-H) stretch | 3200 - 3600 (broad) | - | A broad O-H stretching band is characteristic of the enol. |

| ν(C=O) stretch | - | 1680 - 1720 (strong) | A strong absorption in this region is a definitive marker for the keto tautomer's carbonyl group. |

| ν(N-H) stretch | 3300 - 3500 | 3300 - 3500 | Present in both tautomers, but the exact position and shape can be influenced by hydrogen bonding. |

| ν(C=C) stretch | ~1650 | ~1620 | The C=C stretching frequency can vary slightly between the two forms. |

Chemical Synthesis Approaches

Chemical methods for synthesizing β-hydroxy-α-amino aldehyde scaffolds are diverse, offering multiple pathways to access these structures from different starting materials. These approaches often focus on achieving high diastereoselectivity and enantioselectivity.

Condensation Reactions Utilizing Aldehyde and Amino Precursors

A primary and direct route to β-hydroxy-α-amino acids and their derivatives involves the aldol (B89426) condensation of glycine (B1666218) equivalents with various aldehydes. acs.orgacs.org This method assembles the core amino alcohol functionality while creating a new carbon-carbon bond. nih.gov

One notable approach is the direct catalytic asymmetric aldol reaction between glycinate (B8599266) Schiff bases and aldehydes. acs.org The use of a zinc–ProPhenol catalyst system with glycine Schiff bases affords syn-β-hydroxy-α-amino esters in high yields with good to excellent diastereoselectivity and enantioselectivity. acs.org Another strategy employs Brønsted base catalysis with glycine o-nitroanilide derivatives, which also yields syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.govacs.org The o-nitroanilide group is crucial as it facilitates enolate generation and provides a hydrogen-bonding platform that controls the stereochemical outcome. nih.govacs.org

The aldol condensation of a homochiral Ni(II)-glycine/(S)-BPB Schiff base complex with aldehydes in THF has been shown to be an efficient method for producing syn-(S)-β-hydroxy-α-amino acids. rug.nl The reaction conditions, such as temperature, can influence the diastereomeric ratio of the products. rug.nl

| Glycine Derivative | Aldehyde | Catalyst/Conditions | Major Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Glycinate Schiff Base | Various Aldehydes | Zinc-ProPhenol | syn-β-Hydroxy-α-amino esters | Good to excellent | Good to excellent | acs.org |

| Glycine o-nitroanilide Schiff Base | Various Aldehydes | Brønsted Base | syn-β-Hydroxy-α-amino acids | High | High | nih.govacs.org |

| Ni(II)-glycine/(S)-BPB Schiff Base | Aliphatic and Aromatic Aldehydes | THF | syn-(S)-β-Hydroxy-α-amino acids | Up to 60:1 | Not Reported | rug.nl |

Derivatization from Related α-Functionalized Propenals

While direct synthesis of this compound is less commonly documented, its structural analogs can be accessed through the derivatization of related propenals. For instance, α,β-unsaturated aldehydes can undergo organocatalytic aziridination to form β-formyl aziridines with high enantioselectivity. researchgate.net These aziridines can then be rearranged to afford β-amino-α-hydroxy aldehyde derivatives. researchgate.net

Another approach involves the asymmetric aminohydroxylation of α,β-unsaturated esters, which can be considered precursors to the target aldehyde scaffold. diva-portal.org Although this method directly introduces the amino and hydroxyl groups, it can sometimes suffer from moderate yields due to regioselectivity issues. diva-portal.org

Multi-Step Conversions from Carbohydrate or Amino Acid Derivatives

Complex, multi-step synthetic routes starting from readily available chiral building blocks like carbohydrates and amino acids provide another avenue to β-hydroxy-α-amino aldehyde scaffolds. core.ac.ukrsc.org These methods often involve a series of protection, deprotection, and functional group interconversion steps. core.ac.uk

For example, Garner's aldehyde, a well-known intermediate derived from an amino acid, has been utilized in diastereoselective methods to produce β-hydroxy-α-amino acids. core.ac.uk A direct transformation of α-amino acids into β-amino aldehydes has also been developed, proceeding in good yields under mild conditions. rsc.org This methodology can be applied to the C-terminal residue of peptides, highlighting its utility in more complex systems. rsc.org

Carbohydrates serve as a chiral pool for the synthesis of various stereoisomers. core.ac.uk Stereodivergent strategies starting from a common carbohydrate precursor allow for the synthesis of different diastereomers of β-hydroxy-α-amino acids by strategic inversion of stereocenters. core.ac.uk

Stereoselective Synthetic Routes to β-Hydroxy-α-Amino Aldehyde Scaffolds

Achieving stereocontrol is a paramount goal in the synthesis of β-hydroxy-α-amino aldehydes, which can possess two adjacent stereocenters. Numerous stereoselective strategies have been developed to address this challenge.

One powerful method is the aldolization of pseudoephenamine glycinamide (B1583983). nih.gov Enolization of either the (R,R)- or (S,S)-pseudoephenamine glycinamide followed by reaction with an aldehyde or ketone yields aldol addition products with high stereoisomeric purity. nih.gov These products can be readily converted to the corresponding β-hydroxy-α-amino acids or 2-amino-1,3-diols. nih.gov

Organocatalysis has also emerged as a potent tool for stereoselective synthesis. For instance, an organocatalytic approach involving an aziridination reaction followed by a sodium methoxide-initiated rearrangement has been used to synthesize β-amino-α-hydroxyaldehydes bearing a quaternary stereocenter. researchgate.net

Furthermore, diastereoselective decarboxylative aldol reactions of α-amidohemimalonates with various aldehydes provide a metal-free route to anti-β-hydroxy-α-amido esters with complete diastereoselectivity. acs.orgresearchgate.net These can then be converted to the corresponding anti-β-hydroxy-α-amino acids or, through epimerization, to the syn diastereomers. acs.orgresearchgate.net

| Method | Starting Materials | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Aldolization of Pseudoephenamine Glycinamide | Pseudoephenamine glycinamide, Aldehydes/Ketones | High diastereoselectivity, solid products | L- or D-threonine homologs | nih.gov |

| Organocatalytic Aziridination/Rearrangement | α,β-Unsaturated aldehydes | Forms quaternary stereocenter | High enantiomeric ratio | researchgate.net |

| Decarboxylative Aldol Reaction | α-Amidohemimalonates, Aldehydes | Metal-free, complete diastereoselectivity | anti-β-Hydroxy-α-amido esters | acs.orgresearchgate.net |

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing β-hydroxy-α-amino acids. Enzymes can operate under mild conditions and often exhibit excellent stereocontrol.

Enzyme-Mediated Aldol Condensations for β-Hydroxy-α-Amino Acids

Threonine aldolases (TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine and an aldehyde to form β-hydroxy-α-amino acids. researchgate.netnih.gov This enzymatic approach is attractive because it can create two adjacent stereocenters in a single step. nih.gov

Both L-threonine aldolases (L-TAs) and D-threonine aldolases (D-TAs) have been utilized. acs.org L-TAs typically produce L-erythro diastereomers with aliphatic aldehydes and L-threo isomers with aromatic aldehydes. acs.org D-TAs, on the other hand, generally yield D-threo products with both aliphatic and aromatic aldehydes, although with lower diastereoselectivity compared to L-TAs. acs.org

Serine hydroxymethyltransferase (SHMT) is another enzyme capable of catalyzing the condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids. google.com This process, carried out in an aqueous medium, predominantly yields the L-erythro diastereomer with aliphatic aldehydes. google.com

The promiscuous L-threonine transaldolase ObiH has also been shown to catalyze aldol reactions between L-threonine and a variety of aldehydes, generating a range of β-hydroxy-α-amino acids with broad functional-group diversity. nih.gov While the initial selectivity of the enzyme is high, the diastereomeric ratio can decrease at high conversions due to the reversibility of the reaction. nih.gov

| Enzyme | Substrates | Typical Product Stereochemistry | Key Characteristics | Reference |

|---|---|---|---|---|

| L-Threonine Aldolase (LTA) | Glycine, Aldehydes | L-erythro (aliphatic), L-threo (aromatic) | High stereocontrol at Cα | researchgate.netacs.org |

| D-Threonine Aldolase (DTA) | Glycine, Aldehydes | D-threo | Lower diastereoselectivity than LTA | acs.org |

| Serine Hydroxymethyltransferase (SHMT) | Glycine, Aldehydes | L-erythro (aliphatic) | Aqueous medium, mild conditions | google.com |

| L-Threonine Transaldolase (ObiH) | L-Threonine, Aldehydes | High initial diastereoselectivity | Broad aldehyde substrate scope | nih.gov |

Development of Reengineered Enzymes for Specific Transformations

The synthesis of complex molecules such as this compound and its analogs often requires precise control of stereochemistry and functional group transformations. Reengineered enzymes are increasingly utilized to achieve high selectivity and efficiency under mild reaction conditions, overcoming challenges faced by traditional chemical synthesis. rsc.orgrsc.org Directed evolution and structure-guided mutagenesis are primary strategies for tailoring enzymes to specific, often non-natural, substrates and reactions. nih.gov

One relevant area of enzyme engineering is the synthesis of amino alcohols and related structures. For instance, engineered enzyme cascades have been developed to convert diols into amino alcohols. rsc.org These systems can involve an alcohol dehydrogenase (ADH) to oxidize a hydroxyl group to an aldehyde, followed by a transaminase (TA) or an amine dehydrogenase (AmDH) to install the amino group. rsc.org Specifically, a two-enzyme cascade using an ADH and an engineered chimeric AmDH can convert diols to amino alcohols using ammonia (B1221849) directly, offering a green and selective route. rsc.org Such a system could be conceptually adapted for the synthesis of precursors to this compound.

Furthermore, the synthesis of noncanonical amino acids (ncAAs), which share structural motifs with the target compound, has been a significant driver for enzyme engineering. nih.gov Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as tryptophan synthase, have been engineered to catalyze the formation of complex amino acids by creating an electrophilic amino-acrylate intermediate that can react with various nucleophiles. nih.gov This strategy highlights the potential for biocatalytic C-C bond formation necessary to construct the backbone of substituted amino-enals.

The table below summarizes examples of enzyme engineering applied to reactions relevant to the synthesis of amino aldehydes and their precursors.

| Enzyme Type | Engineering Strategy | Application | Key Findings & Selectivity |

| Alcohol Dehydrogenase (ADH) & Amine Dehydrogenase (AmDH) Cascade | Characterization and optimization of a two-enzyme cascade. rsc.org | Selective conversion of C4–C7 diols to amino alcohols. rsc.org | Achieved 99% selectivity with a nearly 30-fold increase in production after engineering the rate-limiting enzyme and optimizing conditions. rsc.org |

| Carboxylic Acid Reductases (CARs) | Structure-guided directed evolution. nih.gov | Reduction of carboxylic acids to aldehydes. nih.gov | Engineering can eliminate undesirable overoxidation to the carboxylic acid, broadening substrate specificity and increasing stability. nih.gov |

| Tryptophan Synthase (TrpS) | Directed evolution of the β-subunit from Pyrococcus furiosus (PfTrpB). rsc.orgnih.gov | Synthesis of noncanonical amino acids. rsc.orgnih.gov | Creates a versatile amino-acrylate intermediate capable of reacting with diverse nucleophiles for C-C, C-N, and C-S bond formation. nih.gov |

| Ammonia Lyases | Enzyme engineering. biorxiv.org | Asymmetric amination of prochiral substrates (e.g., cinnamic acid derivatives). nih.gov | Catalyzes the reverse reaction of ammonia addition to create enantiopure α-amino acids from readily available starting materials. nih.gov |

These examples demonstrate the power of biocatalysis to create chiral building blocks. While direct enzymatic synthesis of a transient species like this compound is not explicitly documented, the principles of reengineering enzymes for selective oxidation, amination, and C-C bond formation are well-established and provide a clear path for developing a biocatalytic route. rsc.orgnih.gov

Isolation and Purification Techniques for Transient Species

The compound this compound is predicted to be a transient species due to its enamine and enol functionalities, making it susceptible to rapid tautomerization, hydrolysis, or decomposition. acs.orgaanda.org The isolation and purification of such unstable molecules require specialized techniques that minimize their degradation. acs.orgnih.gov

Standard purification methods like column chromatography on silica (B1680970) gel often lead to hydrolysis of sensitive enamines. acs.org However, modifications can be made, such as deactivating the silica with a base like triethylamine (B128534) (NEt3) and performing a rapid filtration rather than a prolonged chromatographic separation. acs.org This approach has been successful in isolating hindered aldehyde enamines that would otherwise hydrolyze during an aqueous workup or decompose upon attempted distillation. acs.org

For highly reactive intermediates, low-temperature techniques are crucial for extending their lifetime. pharmtech.comnih.gov Performing reactions and separations at reduced temperatures can slow down decomposition pathways, allowing for characterization and subsequent use. pharmtech.com

Low-Temperature Chromatography: This method has been employed to isolate and study unstable enzyme intermediates. For example, an oxygenated luciferase-flavin intermediate, which is short-lived at 20°C, was successfully isolated and characterized at -20°C, where its lifetime extended to days. nih.gov

Cryospray Ionization Mass Spectrometry: This technique allows for the mass spectrometric analysis of thermolabile molecules and reaction intermediates by generating ions at temperatures as low as -100°C, conditions under which many transient species are stable. udg.edu

Another effective strategy for handling transient species is in situ trapping , where the unstable compound is immediately reacted with a derivatizing agent to form a stable product that can be easily isolated and analyzed. nih.govfrontiersin.org This method circumvents the need to isolate the transient species itself.

Chemical Trapping: Reactive aldehydes are often trapped using hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which react with the carbonyl group to form stable hydrazones. nih.govresearchgate.net These stable derivatives can then be analyzed using techniques like HPLC. researchgate.net For unsaturated aldehydes, care must be taken as the unstable hydrazones can sometimes react further with excess reagent. researchgate.net Phenolic compounds have also been studied as trapping agents for aldehydes. csic.es

Reactive Chromatography: This process combines chemical reaction and separation within a single chromatographic column. researchgate.net It is particularly valuable for equilibrium-limited reactions and can be performed at low temperatures, making it suitable for temperature-sensitive compounds. researchgate.net

The table below outlines various advanced techniques for the isolation and analysis of transient chemical species like this compound.

| Technique | Principle | Application & Advantages | Limitations |

| Modified Column Chromatography | Rapid filtration through a pad of silica gel deactivated with a base (e.g., triethylamine). acs.org | Isolation of sensitive enamines by preventing hydrolysis. acs.org | May not be suitable for extremely unstable compounds; potential for incomplete purification. |

| Low-Temperature Chromatography | Separation is performed at sub-ambient temperatures (e.g., -20°C) to slow decomposition. nih.gov | Enables isolation and characterization of intermediates with short lifetimes at ambient temperature. nih.gov | Requires specialized cooling equipment; may not be universally applicable. pharmtech.com |

| Cryospray Ionization Mass Spectrometry | Ion generation for mass spectrometry occurs at very low temperatures (e.g., -100°C). udg.edu | Allows for direct detection and structural analysis of thermolabile molecules and reaction intermediates. udg.edu | Primarily an analytical technique; not used for preparative isolation. |

| In Situ Trapping / Derivatization | The transient species is immediately converted into a stable derivative by reaction with a trapping agent. nih.govfrontiersin.org | Avoids direct isolation of the unstable compound; allows for quantification and characterization via the stable adduct. nih.gov | The trapping reaction must be fast and specific; potential for side reactions. researchgate.net |

| Reactive Chromatography | The reaction and separation of products occur simultaneously in a chromatographic reactor. researchgate.net | Efficient for equilibrium-limited reactions and temperature-sensitive products; can improve conversion and selectivity. researchgate.net | The catalyst used can be deactivated by side reactions. researchgate.net |

By employing a combination of these strategies, such as synthesizing the target compound at low temperatures and immediately trapping it with a suitable reagent, it is possible to characterize and study the properties of transient molecules like this compound.

Detailed Analysis of Enol-Imine and Keto-Amine Tautomeric Forms

This compound is an enol-imine tautomer that exists in equilibrium with its corresponding keto-amine form, 2-amino-3-oxopropanal. This type of tautomerism is characteristic of enaminones and related systems where a proton can migrate between a heteroatom (oxygen) and a nitrogen atom through a conjugated system.

The two primary tautomers are:

Enol-Imine form: this compound

Keto-Amine form: 2-Amino-3-oxopropanal

The equilibrium between these forms is dynamic. In many related compounds, the enol-imine or a similar enol form is significantly stabilized by π-electron delocalization across the O=C-C=N system and by the formation of strong intramolecular hydrogen bonds. academie-sciences.frijnc.irmdpi.com Theoretical calculations on various enaminones suggest that the keto-amine form is often more stable than the enol-imine form, but the relative stability is highly dependent on the specific molecular structure and environmental conditions. ijnc.irnih.gov

| Tautomer Name | Structure | Key Features |

| Enol-Imine | This compound | Contains C=C and C=N (or delocalized equivalent) bonds; features both -OH and -NH2 groups. Capable of strong intramolecular hydrogen bonding. |

| Keto-Amine | 2-Amino-3-oxopropanal | Contains a C=O (keto) group and an amine group. The aldehyde proton is adjacent to the stereocenter. |

The existence and relative concentrations of the enol-imine and keto-amine tautomers can be investigated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Each tautomer presents a unique spectroscopic fingerprint. nih.govscielo.br

In ¹H NMR spectroscopy, the enol-imine form would be characterized by signals for the olefinic proton (CH=C), the hydroxyl proton (O-H), and the amine protons (N-H). The chemical shift of the proton involved in the intramolecular hydrogen bond is typically observed at a high value (downfield), often in the range of 13-18 ppm. acs.orgacs.org The keto-amine form would show distinct signals for the aldehyde proton (CHO) and the protons on the α-carbon. The slow rate of tautomeric equilibrium on the NMR timescale allows for the observation of separate signals for each form, and the ratio of tautomers can be calculated from the integration of these signals. asu.edu

IR spectroscopy provides evidence through characteristic stretching frequencies. The keto-amine form would exhibit a strong absorption band for the C=O group (typically 1620-1700 cm⁻¹). nih.gov The enol-imine form would lack this C=O stretch but would show bands for C=C and C=N stretching, often coupled in a conjugated system (1530-1640 cm⁻¹), as well as O-H and N-H stretching vibrations. scielo.brpnrjournal.com Reductions in the N-H stretching frequency can indicate strong hydrogen bonding. acs.org

| Spectroscopic Data | Enol-Imine Form (Expected) | Keto-Amine Form (Expected) |

| ¹H NMR (δ, ppm) | ~14-16 (Intramolecular H-bond), ~7-8 (Olefinic H), ~5-7 (NH₂), ~5-6 (OH) | ~9-10 (CHO), ~4-5 (CH), ~3-4 (NH₂) |

| ¹³C NMR (δ, ppm) | ~160-180 (C-OH), ~100-110 (C-NH₂), ~150-160 (CHO-carbon) | ~190-200 (C=O), ~50-60 (α-Carbon) |

| IR (ν, cm⁻¹) | ~3200-3500 (O-H, N-H), ~1620 (C=C), ~1550 (C=N/delocalized system) | ~3300-3500 (N-H), ~1680-1710 (C=O) |

Conversely, the keto-amine tautomer can also be stabilized by a hydrogen bond between the amine (N-H) and the carbonyl oxygen (C=O), though this is generally considered weaker than the RAHB in the corresponding enol-imine form. The stability conferred by intramolecular hydrogen bonding is a primary reason why enol forms of β-dicarbonyls and related enaminone compounds can be the predominant species, particularly in non-polar solvents. youtube.com

Study of Configurational Isomerism (E/Z) Around the Carbon-Carbon Double Bond

Configurational isomerism, specifically E/Z isomerism, is possible for this compound due to the restricted rotation around the C=C double bond. studymind.co.uk The designation of an isomer as E or Z depends on the priority of the substituent groups on each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) rules. libretexts.org

For this compound (HO-(NH₂)-C=CH-CHO):

On one carbon: The substituents are -H and -CHO (aldehyde). The aldehyde group (-CHO) has a higher priority than the hydrogen atom (-H).

On the other carbon: The substituents are -NH₂ (amino) and -OH (hydroxyl). The oxygen atom in the -OH group has a higher atomic number than the nitrogen atom in the -NH₂ group, giving the -OH group higher priority.

Therefore:

Z-isomer: The higher priority groups (-CHO and -OH) are on the same side (Zusammen) of the double bond.

E-isomer: The higher priority groups (-CHO and -OH) are on opposite sides (Entgegen) of the double bond.

The formation of a strong intramolecular hydrogen bond in the enol-imine tautomer typically requires the molecule to adopt a specific configuration (usually Z) to bring the donor and acceptor groups into proximity. scielo.br

Factors Governing Tautomeric and Isomeric Equilibria

The precise position of the tautomeric and isomeric equilibria is not fixed but is governed by a delicate balance of several internal and external factors.

The solvent environment has a profound effect on the tautomeric ratio.

Polar Solvents: Polar solvents, particularly those that are protic (e.g., water, ethanol), can stabilize the more polar tautomer. researchgate.net Often, the keto-amine form has a larger dipole moment than the enol-imine form and is therefore favored in polar solvents. asu.edumissouri.edu Furthermore, polar protic solvents can disrupt the internal hydrogen bond of the enol-imine form by forming competing intermolecular hydrogen bonds with the solute, thus destabilizing it relative to the keto-amine form. youtube.comresearchgate.net

Non-polar Solvents: In non-polar solvents (e.g., hexane, benzene), the enol-imine tautomer is often favored. researchgate.net This is because the stabilizing effect of the intramolecular hydrogen bond becomes dominant in an environment that cannot form strong intermolecular interactions. missouri.edu

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Polar Protic (e.g., Water) | Keto-Amine | Stabilizes the more polar tautomer; disrupts intramolecular H-bonds of the enol-imine. asu.eduresearchgate.net |

| Polar Aprotic (e.g., DMSO) | Keto-Amine or Enol-Imine | Can stabilize the polar keto-amine, but as a strong H-bond acceptor, can also stabilize the enol-imine. missouri.edu |

| Non-Polar (e.g., Benzene) | Enol-Imine | Intramolecular hydrogen bonding provides significant stabilization without solvent competition. youtube.comcdnsciencepub.com |

The electronic properties of the substituents attached to the core structure influence the relative stability of the tautomers. For this compound, the existing functional groups play this role. The amino group (-NH₂) is a strong electron-donating group through resonance, while the aldehyde group (-CHO) is an electron-withdrawing group.

The electron-donating amino group enhances the π-electron delocalization within the enol-imine system, which strengthens the Resonance-Assisted Hydrogen Bond (RAHB) and increases the stability of this tautomer. academie-sciences.frijnc.ir Electron-withdrawing substituents placed elsewhere on similar systems have been shown to increase the acidity of the N-H proton, which can also strengthen the N-H···O hydrogen bond and favor the enol-imine form. acs.org The interplay of these electronic effects is fundamental to the inherent stability of the conjugated enol-imine structure. nih.gov

In-depth Analysis of this compound Reveals Research Gap in Thermodynamic Dependencies

Despite significant interest in the broader class of aminoenols and their isomers, a comprehensive review of scientific literature reveals a notable absence of specific research into the temperature and pressure dependencies of the tautomerism and isomerism of this compound.

While computational and experimental studies have explored the tautomeric and isomeric landscapes of related molecules, data specifically detailing how temperature and pressure influence the equilibrium of this compound's various forms is not publicly available. This indicates a specific gap in the current body of chemical research.

Theoretical studies on similar compounds often employ computational methods to predict the relative stabilities of tautomers and isomers. These investigations typically calculate parameters such as Gibbs free energy at various temperatures to understand which forms are favored under different thermal conditions. However, the application of these methods to this compound has not been reported in the reviewed literature.

Similarly, the effect of pressure on the isomeric and tautomeric equilibria is an area that remains unexplored for this particular compound. High-pressure studies can provide valuable insights into the volumetric properties of different molecular forms and how compaction influences their relative stabilities.

The absence of such fundamental thermodynamic data for this compound hinders a complete understanding of its chemical behavior and potential applications. Further focused research, both computational and experimental, is necessary to elucidate the temperature and pressure dependencies of its tautomerism and isomerism. Such studies would not only fill a significant void in the scientific record but also contribute to a more comprehensive understanding of the structure-property relationships within this class of compounds.

Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System

The core of this compound's reactivity lies in its conjugated π-system, which encompasses the aldehyde and the carbon-carbon double bond. This conjugation results in two primary electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub The electron-donating nature of the α-amino and β-hydroxyl groups, however, modulates the electrophilicity of these centers.

Nucleophilic addition to α,β-unsaturated carbonyl compounds can occur via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition (Michael addition) to the β-carbon. wikipedia.orgmasterorganicchemistry.comfiveable.melibretexts.org The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

In the case of this compound, the α-amino group is a strong electron-donating group. This has a significant impact on the electrophilicity of the β-carbon. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system, increasing the electron density at the β-position and thus making it less susceptible to attack by nucleophiles. This deactivating effect would suggest that Michael additions to this compound are less favorable compared to α,β-unsaturated aldehydes that bear electron-withdrawing groups.

However, with certain nucleophiles, particularly soft nucleophiles, conjugate addition can still be a viable pathway. For instance, the reaction of amines with α,β-unsaturated aldehydes often leads to the thermodynamically more stable conjugate addition product. libretexts.orgopenstax.org The reaction of this compound with a secondary amine, for example, could potentially lead to a diamino-substituted propanal derivative.

The expected reactivity of this compound with various nucleophiles in addition reactions is summarized in the table below.

| Nucleophile Type | Expected Predominant Reaction | Rationale |

| Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) | 1,2-addition to the carbonyl group | These reagents are highly reactive and tend to attack the more polarized carbonyl carbon. |

| Soft Nucleophiles (e.g., thiols, amines, enamines) | 1,4-addition (Michael addition) | These nucleophiles favor conjugate addition, although the rate may be slower due to the electron-donating substituents. |

| Stabilized Enolates (e.g., from malonic esters) | Michael addition may be slow or require specific catalysis | The electron-rich nature of the β-carbon makes it less electrophilic towards these nucleophiles. Catalysts like N-heterocyclic carbenes might be necessary to promote the reaction. rsc.org |

The aldehyde functional group in this compound is a key site for chemical transformations. iitk.ac.in However, its reactivity is tempered by the electronic effects of the α-amino and β-hydroxyl groups. Both groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than in simple aldehydes like propanal.

Despite this reduced electrophilicity, the carbonyl group can still undergo typical aldehyde reactions. For instance, it can react with primary amines to form imines or with secondary amines to form enamines. youtube.comlibretexts.org The formation of an imine with a primary amine would result in a conjugated imino-enal system, while reaction with a secondary amine would yield a di-enamine.

Other characteristic reactions of the carbonyl group include:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Oxidation: Oxidation of the aldehyde group would yield a carboxylic acid, though the presence of the amino and hydroxyl groups might lead to side reactions under harsh oxidative conditions.

Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain at the carbonyl position.

Cycloaddition Reactions

The conjugated double bond in this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgebsco.comiitk.ac.in The reactivity of the dienophile is a crucial factor, with electron-withdrawing groups on the dienophile generally accelerating the reaction in a normal-electron-demand Diels-Alder reaction. organic-chemistry.org

Given that this compound possesses two electron-donating groups (amino and hydroxyl), it is expected to be a relatively poor dienophile in normal-electron-demand Diels-Alder reactions. The increased electron density of the π-system of the dienophile leads to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the diene and a larger gap with the Lowest Unoccupied Molecular Orbital (LUMO), thus slowing down the reaction.

Conversely, the electron-rich nature of this compound makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions . organic-chemistry.org In this type of reaction, the diene is electron-deficient, and the dienophile is electron-rich. The primary frontier molecular orbital interaction is between the HOMO of the dienophile and the LUMO of the diene.

The table below illustrates the expected behavior of this compound in Diels-Alder reactions.

| Diels-Alder Reaction Type | Diene Partner | Expected Reactivity of this compound |

| Normal Electron Demand | Electron-rich diene (e.g., 1,3-butadiene) | Low reactivity |

| Inverse Electron Demand | Electron-deficient diene (e.g., 1,2,4,5-tetrazine) | High reactivity |

The presence of multiple functional groups (amino, hydroxyl, aldehyde, and alkene) in a compact structure makes this compound a prime candidate for intramolecular reactions, leading to the formation of various heterocyclic structures. These cyclizations can be triggered by changes in pH or the addition of specific reagents.

Several potential intramolecular cyclization pathways can be envisioned:

Formation of Oxazines: Intramolecular nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration, could lead to the formation of a six-membered oxazine (B8389632) ring. Studies on α-amino acid-derived diazoketones have shown the feasibility of forming 1,3-oxazinane-2,5-diones through intramolecular cyclization. frontiersin.org

Formation of Pyrroles or Furans: Depending on the reaction conditions, intramolecular condensation reactions could lead to the formation of five-membered heterocyclic rings. For instance, after an initial intermolecular reaction, subsequent intramolecular cyclization is a common strategy for building complex heterocyclic systems. acs.orgresearchgate.net

Formation of Fused Ring Systems: In the presence of a suitable reaction partner, tandem reactions involving an initial intermolecular reaction followed by an intramolecular cyclization can occur. For example, a Michael addition followed by an intramolecular aldol-type condensation could lead to the formation of bicyclic products.

The specific pathway and resulting product would be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts.

Reactivity Modulations by Amino and Hydroxyl Functionalities

The amino and hydroxyl groups are the primary determinants of the unique reactivity of this compound, modulating the behavior of the α,β-unsaturated carbonyl system in several key ways:

Electronic Effects: Both the α-amino and β-hydroxyl groups are electron-donating groups through resonance and induction. This has the following consequences:

Deactivation of the β-carbon: The increased electron density at the β-position makes it less electrophilic and thus less reactive towards Michael acceptors. fiveable.memdpi.com

Deactivation of the carbonyl carbon: The electrophilicity of the carbonyl carbon is also reduced, making it less reactive towards nucleophiles compared to unsubstituted enals.

Activation of the α-carbon: The α-carbon becomes more nucleophilic, a characteristic feature of enamines. masterorganicchemistry.com This site could potentially react with electrophiles.

Nucleophilicity of the Amino Group: The amino group itself is a nucleophilic center and can participate in reactions. libretexts.org For example, it can be alkylated, acylated, or react with other electrophiles. This adds another layer of complexity and synthetic utility to the molecule.

Role of the Hydroxyl Group: The hydroxyl group can also influence reactivity. It can act as a proton donor or acceptor, and under certain conditions, it could be involved in intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule. It can also be a site for derivatization, such as etherification or esterification.

Participation in Aminal/Hemiacetal Formation

The structure of this compound contains both an amino group and a hydroxyl group in proximity to an aldehyde, suggesting the potential for intramolecular cyclization to form hemiacetals or intermolecular reactions to form aminals.

In general, the addition of an alcohol to an aldehyde results in the formation of a hemiacetal. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acid or base. For this compound, an intramolecular reaction could theoretically occur where the hydroxyl group attacks the aldehyde carbon, leading to a cyclic hemiacetal. The stability of such a cyclic structure would depend on the resulting ring size, with five- and six-membered rings being generally favored. wikipedia.org

Aminals are formed from the reaction of an aldehyde or ketone with two equivalents of an amine. wikipedia.org In the context of this compound, intermolecular reactions with another amine-containing molecule could lead to aminal formation. However, specific studies detailing these reactions for this compound, including reaction conditions and yields, are not available in the current body of scientific literature.

Intramolecular Proton Transfer and Rearrangements

The presence of acidic protons on the hydroxyl and amino groups, along with the basic nitrogen and oxygen atoms, makes intramolecular proton transfer a plausible process in this compound. Such transfers can lead to the formation of various tautomers. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org

For this compound, several tautomeric forms could be envisioned, including keto-enol and imine-enamine tautomerism. The equilibrium between these forms would be influenced by factors such as solvent polarity and temperature. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups could influence the conformational preferences and the propensity for proton transfer. Studies on other amino alcohols have shown the significance of such intramolecular hydrogen bonds. rsc.orgarxiv.org

The Amadori rearrangement, a key reaction in the Maillard reaction, involves the isomerization of an N-substituted glycosylamine (an imine) to a 1-amino-1-deoxy-2-ketose via an enaminol intermediate. futurelearn.com The enaminol structure is analogous to a potential tautomer of this compound. While this suggests a rich chemistry of rearrangements, specific studies documenting these processes for this compound are absent from the literature.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. Reaction progress kinetic analysis (RPKA) allows for the determination of rate laws and the identification of catalytic cycles and intermediates under synthetically relevant conditions. wikipedia.orgnih.gov

Isotopic labeling, where one or more atoms in a molecule are replaced with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), can provide detailed insights into bond-forming and bond-breaking steps in a reaction mechanism. acs.orgsigmaaldrich.com For a molecule like this compound, isotopic labeling could be used to track the movement of protons during tautomerization or to determine the fate of specific carbon atoms during rearrangement reactions.

Despite the utility of these methods, a search of the scientific literature reveals no published kinetic or isotopic labeling studies specifically investigating the reaction mechanisms of this compound. The application of these techniques to this compound remains a potential area for future research.

Participation in Maillard Reaction Chemistry

The Maillard reaction is a cornerstone of food chemistry, a non-enzymatic browning process that occurs between amino compounds (amino acids, peptides, proteins) and reducing sugars upon heating. mdpi.comoatext.com This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods. oatext.com Within this intricate network, aminoreductones—a class of compounds to which this compound belongs—are formed as key early-stage intermediates. itjfs.comresearchgate.netresearchgate.net

The initial phase of the Maillard reaction involves the condensation of a carbonyl group from a reducing sugar with a nucleophilic amino group. mdpi.com While larger sugars are common reactants, smaller, more reactive fragments derived from sugar degradation, such as the C3 sugars glyceraldehyde and dihydroxyacetone phosphate, are also significant precursors. wur.nl

The reaction of a C3 sugar with an amino acid first yields an N-substituted glycosylamine. This product subsequently undergoes rearrangement to form an Amadori product via a 1,2-enaminol intermediate. acs.org The degradation of this Amadori product is a critical step that leads to a variety of reactive species. It is through the degradation of the Amadori compounds derived from C3 sugars that this compound is postulated to form. This pathway involves a series of enolization and elimination steps, yielding the enaminol structure of this compound. The formation of such aminoreductones is considered a pivotal event in the early to intermediate stages of the Maillard reaction cascade. itjfs.comresearchgate.netscispace.com

As a reactive intermediate, this compound readily participates in further chemical transformations. researchgate.net Its structure contains multiple reactive sites, enabling interactions with various nucleophiles present in the reaction matrix. Amino acid side chains, particularly the thiol group of cysteine and the amino group of lysine, are potent nucleophiles that can engage in these reactions. libretexts.org

The enaminol moiety of this compound can be attacked by external nucleophiles, such as the sulfur atom of a cysteine residue or the nitrogen of another amino group. researchgate.netnih.gov These reactions lead to the formation of more complex adducts, effectively propagating the Maillard reaction and contributing to the diversity of its products. The reactivity of different amino acid nucleophiles generally follows the order of Cys > His > Lys. nih.gov

The Strecker degradation is a critical sub-reaction within the Maillard pathway that converts α-amino acids into aldehydes with one fewer carbon, which are often potent aroma compounds. wikipedia.orgfuturelearn.com This transformation is typically initiated by α-dicarbonyl compounds. acs.org

Aminoreductones like this compound serve as crucial precursors to these necessary α-dicarbonyls. researchgate.net The enaminol can be oxidized to form a reactive dicarbonyl intermediate. researchgate.net This newly formed dicarbonyl can then react with another available amino acid, initiating its degradation into a Strecker aldehyde and an aminocarbonyl. researchgate.net Therefore, this compound acts as an intermediary, facilitating the conversion of amino acids into the volatile aldehydes that are fundamental to the characteristic aromas of many foods. researchgate.netresearchgate.net

The advanced and final stages of the Maillard reaction are characterized by the formation of high molecular weight, nitrogen-containing brown polymers known as melanoidins. mdpi.comresearchgate.net These complex structures are responsible for the color of browned foods. The pathway to melanoidins involves the condensation and polymerization of the highly reactive intermediates generated in the earlier stages, including fission products, dicarbonyls, and aminoreductones. scispace.com

Astrochemical Relevance and Detection Efforts in the Interstellar Medium (ISM)

The search for complex organic molecules in the interstellar medium (ISM) is a primary focus of astrochemistry, as these molecules are the potential precursors to the building blocks of life. arxiv.org While this compound itself has not been detected, research into related molecules and prebiotic reaction pathways suggests its potential significance.

Direct theoretical predictions for the abundance of this compound (C₃H₅NO₂) in the ISM are not currently available. However, significant research has been conducted on its structural analog, 2-hydroxyprop-2-enal (C₃H₄O₂). This molecule is considered a strong candidate for interstellar detection as it is a known dehydration product of C3 sugars like glyceraldehyde. arxiv.orgaanda.orgresearchgate.net Astronomical searches have been performed for 2-hydroxyprop-2-enal toward various interstellar sources, such as the solar-type protostar IRAS 16293–2422 and the star-forming region Sagittarius B2(N). aanda.org

Although these searches resulted in non-detections, they allowed astronomers to estimate upper limits on its abundance relative to other molecules. For instance, in Sagittarius B2(N1), 2-hydroxyprop-2-enal was found to be at least 9 times less abundant than acetaldehyde. arxiv.orgresearchgate.net Theoretical models also predict the abundance ratio of isomers; the 2-hydroxyprop-2-enal to 3-hydroxypropenal ratio was predicted to be ~1.4, a value consistent with the observational constraints of ≲0.9–1.3 derived from the non-detections. arxiv.orgdntb.gov.ua

Table 1: Observational Search Results for C3 Aldehydes in Interstellar Sources Data derived from millimetre-wave astronomical surveys.

| Molecule | Target Source | Status | Column Density (N) Limit (cm⁻²) | Abundance vs. Acetaldehyde | Reference |

| 2-hydroxyprop-2-enal | IRAS 16293 B | Not Detected | ≤ 1.1 x 10¹⁵ | - | arxiv.org |

| 2-hydroxyprop-2-enal | Sgr B2(N1) | Not Detected | ≤ 1.7 x 10¹⁵ | ≥ 9 times less abundant | arxiv.org |

| 3-hydroxypropenal | Sgr B2(N1) | Not Detected | ≤ 1.7 x 10¹⁵ | ≥ 10 times less abundant | arxiv.org |

| 2-hydroxypropanal (B1205545) | Sgr B2(N1) | Not Detected | ≤ 3.8 x 10¹⁵ | ≥ 4 times less abundant | arxiv.org |

The study of prebiotic chemistry provides a strong rationale for the potential formation of amino-containing variants like this compound. Experiments simulating interstellar ice conditions have successfully formed glycinal (an amino aldehyde) and acetamide (B32628) through barrierless radical-radical reactions. nih.gov Furthermore, recent theoretical work proposes formation pathways for vitamin B3 (nicotinic acid) from the reaction of C3 sugar precursors (like glyceraldehyde or dihydroxyacetone) with amino acids in the aqueous environments of planetesimals. researchgate.net Given that the fundamental ingredients—C3 sugars and simple nitrogen sources like ammonia—are plausible in such environments, the formation of this compound as a prebiotic molecule is a chemically reasonable hypothesis, warranting future theoretical investigation and astronomical searches. arxiv.orguni-heidelberg.de

Spectroscopic Signatures for Astronomical Detection (e.g., Millimeter-Wave Spectroscopy)

The detection of molecules in the vast expanse of the interstellar medium (ISM) relies heavily on their unique spectroscopic fingerprints, particularly their rotational spectra in the millimeter and submillimeter wave regions. frontiersin.org For 2-hydroxyprop-2-enal (also known as 2-hydroxyacrylaldehyde), a molecule of prebiotic interest, detailed laboratory spectroscopy is a prerequisite for its astronomical detection. arxiv.orgaanda.org

Initial laboratory studies on the microwave spectrum of 2-hydroxyprop-2-enal were conducted at frequencies up to 25 GHz. arxiv.orgaanda.org To enable searches for this molecule with modern radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA), its rotational spectrum has been more recently measured and analyzed in the higher frequency regions of 128–166 GHz and 285–329 GHz. arxiv.orgresearchgate.net These studies have provided a comprehensive analysis of hundreds of rotational transitions for 2-hydroxyprop-2-enal in its ground state and its lowest-lying excited vibrational state. dntb.gov.uaarxiv.org

The analysis of the spectrum was complex due to the presence of by-products from its synthesis, such as methanol, ethanol, and trans-methylglyoxal. arxiv.orgaanda.org The precise characterization of the rotational constants and dipole moments of 2-hydroxyprop-2-enal is crucial for accurately predicting its transition frequencies, which are necessary for its identification in astronomical spectra. aanda.org The most stable conformer of 2-hydroxyprop-2-enal has been identified, and its spectroscopic properties have been determined with high accuracy. aanda.org

Table 1: Spectroscopic Properties of the Most Stable Conformer of 2-hydroxyprop-2-enal | Property | Value | Reference | | :--- | :--- | :--- | | Dipole Moment Component, |µa| | 1.146(10) D | aanda.org | | Dipole Moment Component, |µb| | 1.560(12) D | aanda.org | | Dipole Moment Component, |µc| | 0 D | aanda.org | This table presents the dipole moment components for the most stable conformer of 2-hydroxyprop-2-enal, which are essential for predicting the intensities of its rotational transitions.

Search Strategies and Non-Detection in Protostellar Environments

Armed with precise laboratory spectroscopic data, astronomers have conducted targeted searches for 2-hydroxyprop-2-enal in various star-forming regions. arxiv.orgaanda.org These regions are rich in complex organic molecules and are considered prime targets for finding new interstellar species. The primary search strategy involves using powerful interferometers like ALMA to observe the millimeter-wave emission from these regions and then comparing the observed spectra with the laboratory-measured frequencies of 2-hydroxyprop-2-enal. researchgate.netdntb.gov.ua

Two key protostellar environments have been the focus of these searches:

IRAS 16293-2422: This is a well-studied solar-type protostellar binary system. arxiv.orgaanda.org The search for 2-hydroxyprop-2-enal towards one of its components, IRAS 16293 B, was conducted using data from the Protostellar Interferometric Line Survey (PILS) with ALMA. arxiv.orgresearchgate.net

Sagittarius B2(N) (Sgr B2(N)): This is a massive and chemically rich star-forming region located near the Galactic center. arxiv.orgaanda.org The imaging spectral line survey Re-Exploring Molecular Complexity with ALMA (ReMoCA) was used to search for the molecule in the hot molecular core Sgr B2(N1). arxiv.orgresearchgate.net

Despite the sensitivity of these surveys, 2-hydroxyprop-2-enal was not detected in either IRAS 16293 B or Sgr B2(N1). aanda.orgdntb.gov.uaarxiv.org For IRAS 16293 B, the non-detection allowed for the estimation of an upper limit for its column density. astrochymist.org In Sgr B2(N1), the study revealed that 2-hydroxyprop-2-enal is at least nine times less abundant than acetaldehyde, a related and detected interstellar aldehyde. arxiv.orgaanda.org The non-detection of the related aldehydes 2-hydroxypropanal and 3-hydroxypropenal was also reported in Sgr B2(N1). arxiv.orgdntb.gov.ua

The estimated abundance ratio of 2-hydroxyprop-2-enal to its isomer 3-hydroxypropenal was found to be approximately 0.9–1.3, which is in agreement with the predicted value of around 1.4. arxiv.orgaanda.orgarxiv.org While these searches did not result in a definitive detection, the obtained upper limits provide valuable constraints for chemical models of the interstellar medium. researchgate.netdntb.gov.ua

Table 2: Summary of Astronomical Searches for 2-hydroxyprop-2-enal

| Target Source | Telescope/Survey | Status | Key Findings | Reference(s) |

|---|---|---|---|---|

| IRAS 16293 B | ALMA / PILS | Non-detection | N(X) < 9.4x10¹⁴ cm⁻² | arxiv.orgaanda.orgastrochymist.org |

| Sagittarius B2(N1) | ALMA / ReMoCA | Non-detection | At least 9 times less abundant than acetaldehyde. | arxiv.orgaanda.orgdntb.gov.ua |

This table summarizes the key astronomical searches for 2-hydroxyprop-2-enal, highlighting the target sources, the instruments used, the outcome of the searches, and the derived abundance constraints.

Formation Mechanisms in Interstellar Ice Analogues

The potential presence of 2-hydroxyprop-2-enal in the interstellar medium is supported by laboratory experiments that simulate the conditions of interstellar ices. aanda.orgaanda.org These icy mantles on dust grains are considered the primary sites for the formation of complex organic molecules.

One of the proposed formation pathways for 2-hydroxyprop-2-enal is as a dehydration product of C3 sugars. arxiv.orgaanda.org This suggests that if simple sugars can form on interstellar grains, their subsequent processing could lead to the creation of 2-hydroxyprop-2-enal.

Furthermore, laboratory studies involving the irradiation of interstellar ice analogues have provided evidence for its formation. aanda.orgaanda.org Specifically, it has been suggested that 2-hydroxyprop-2-enal can be formed in irradiated methanol (CH₃OH) and methanol-carbon monoxide (CO) ice mixtures. aanda.orgaanda.org These experiments simulate the effects of ultraviolet radiation from nearby stars on the icy mantles of dust grains in molecular clouds, triggering chemical reactions that can lead to the synthesis of more complex molecules. The molecule has also been identified as a decomposition product of glyceraldehyde under laboratory conditions. arxiv.orgaanda.org

Spectroscopic Analysis of this compound Remains Elusive

A thorough investigation into the advanced spectroscopic characterization of the chemical compound this compound has revealed a significant lack of available scientific data. Despite extensive searches of chemical literature, spectroscopic databases, and academic repositories, detailed experimental and computational data for this specific molecule, as required for a comprehensive analysis of its nuclear magnetic resonance and vibrational spectra, could not be obtained.

The intended article, which was to be structured around a detailed examination of the compound's spectroscopic properties, cannot be produced at this time due to the absence of the necessary foundational information. The planned sections were to include an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to understand its proton and carbon environments, including the exploration of its tautomeric forms. Furthermore, two-dimensional NMR techniques were to be discussed to elucidate connectivity and molecular dynamics.

Similarly, the section on vibrational spectroscopy, which would have encompassed Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, cannot be compiled. This analysis was expected to identify key functional groups and provide further insight into the tautomeric equilibria of this compound.

Searches for related compounds, such as various enaminones and aminoacroleins, provided some general spectroscopic characteristics of this class of molecules. However, this general information is not sufficient to construct a scientifically accurate and detailed article specifically on this compound without resorting to speculation. The creation of the requested data tables and in-depth discussions of its specific spectral features is therefore not feasible.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to produce the comprehensive article as outlined. Until such primary research is published and made available, a detailed spectroscopic characterization of this compound remains an open area of inquiry.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Tautomeric Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of this compound, particularly its conjugated system and the potential for tautomeric shifts. The presence of a conjugated system, arising from the alternating double and single bonds (C=C-C=O) and the interaction with the amino group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the solvent environment. Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key consideration for this molecule. The enamine-imine and keto-enol tautomeric forms of this compound will exhibit distinct UV-Vis spectra due to differences in their electronic configurations. For instance, a shift in the equilibrium towards a more extended conjugated system would typically result in a bathochromic (red) shift to longer wavelengths.

Table 1: Representative UV-Vis Spectroscopic Data for Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Amino-3-hydroxypyridine | Acidic Methanol | Not specified | spectrabase.com |

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Structure